molecular formula C22H14N4O B3016840 2-((6H-indolo[2,3-b]quinoxalin-6-yl)methyl)benzo[d]oxazole CAS No. 111756-98-0

2-((6H-indolo[2,3-b]quinoxalin-6-yl)methyl)benzo[d]oxazole

Cat. No.: B3016840
CAS No.: 111756-98-0
M. Wt: 350.381
InChI Key: GNLKUQRRBYSCNW-UHFFFAOYSA-N
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Description

2-((6H-indolo[2,3-b]quinoxalin-6-yl)methyl)benzo[d]oxazole is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. The structure of this compound includes an indoloquinoxaline moiety fused with a benzoxazole ring, making it a unique and interesting molecule for various scientific studies.

Mechanism of Action

Target of Action

The primary target of the compound 2-((6H-indolo[2,3-b]quinoxalin-6-yl)methyl)benzo[d]oxazole, also known as 2-(indolo[3,2-b]quinoxalin-6-ylmethyl)-1,3-benzoxazole, is DNA . This compound is an analogue of a natural cytotoxic agent ellipticine isolated from Ochrosia elliptica, which is capable of non-covalent binding to a DNA molecule .

Mode of Action

The compound exerts its action predominantly through DNA intercalation . This means that the compound inserts itself between the base pairs in the DNA helix, causing disruption in the normal functioning of the DNA. This disruption can lead to a decrease or complete disappearance of the cytotoxic effect in relation to all types of cancer, except for Burkitt lymphoma, which is viral .

Biochemical Pathways

It is known that various 6-substituted 6h-indolo[2,3-b]quinoxalines exhibit antiviral activity against vaccinia virus and indian vesiculovirus . In addition, high interferon-inducing activity with low toxicity is described for some 6-substituted 6H-indolo[2,3-b]quinoxalines .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with DNA. By intercalating into the DNA structure, the compound disrupts normal DNA function, which can lead to cell death, particularly in cancer cells .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. To reduce the competing reaction rate, alkylation of 6H-indolo[2,3-b]quinoxaline with phenacyl bromides containing electron-withdrawing substituents was carried out at 40°C in the presence of equivalent amounts of potassium carbonate .

Biochemical Analysis

Biochemical Properties

It is known that the compound is capable of non-covalent binding to a DNA molecule . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in DNA replication and transcription.

Cellular Effects

It has been suggested that the compound may have cytotoxic effects, particularly against certain types of cancer cells . It is also known that the compound can exhibit antiviral activity against various viruses .

Molecular Mechanism

It is known that the compound can bind non-covalently to DNA . This suggests that it may interfere with DNA replication and transcription, potentially leading to cell death.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6H-indolo[2,3-b]quinoxalin-6-yl)methyl)benzo[d]oxazole typically involves the reaction of 6H-indolo[2,3-b]quinoxaline with a suitable benzoxazole derivative. One common method involves the use of phenacyl bromides in a dimethyl sulfoxide (DMSO) and potassium carbonate (K2CO3) system. The reaction is carried out at elevated temperatures, usually between 40°C and 80°C, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((6H-indolo[2,3-b]quinoxalin-6-yl)methyl)benzo[d]oxazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the quinoxaline moiety to its corresponding dihydroquinoxaline derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indoloquinoxaline and benzoxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted derivatives of the parent compound.

Scientific Research Applications

2-((6H-indolo[2,3-b]quinoxalin-6-yl)methyl)benzo[d]oxazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    6H-indolo[2,3-b]quinoxaline: Shares the indoloquinoxaline core but lacks the benzoxazole moiety.

    Benzoxazole derivatives: Compounds with similar benzoxazole structures but different substituents on the indole ring.

Uniqueness

2-((6H-indolo[2,3-b]quinoxalin-6-yl)methyl)benzo[d]oxazole is unique due to its combined indoloquinoxaline and benzoxazole structures, which confer distinct chemical and biological properties. This dual structure enhances its ability to interact with various biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(indolo[3,2-b]quinoxalin-6-ylmethyl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N4O/c1-5-11-18-14(7-1)21-22(25-16-9-3-2-8-15(16)24-21)26(18)13-20-23-17-10-4-6-12-19(17)27-20/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNLKUQRRBYSCNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CC5=NC6=CC=CC=C6O5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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